N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine is a chemical compound characterized by the molecular formula and a molecular weight of 139.20 g/mol. This compound is a derivative of pyrazole, a five-membered aromatic heterocycle that includes two nitrogen atoms adjacent to each other. Pyrazole derivatives are widely studied due to their diverse biological activities and applications in medicinal chemistry and agriculture.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide detailed specifications and safety data for laboratory use. Its CAS number is 949095-17-4, and it is listed under different identifiers across various databases, including PubChem and ChemSpider.
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine is classified as an organic compound with properties typical of both amines and heterocycles. Its structure allows it to participate in a range of chemical reactions, making it a versatile building block in organic synthesis.
The synthesis of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine typically involves the reaction of 1-methyl-1H-pyrazole with ethylamine. One common method includes:
The reaction conditions often require the presence of a base (e.g., sodium hydride or potassium carbonate) and are usually conducted in organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The choice of solvent and reaction conditions is crucial for optimizing yield and purity.
The molecular structure of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine features a pyrazole ring attached to an ethanamine moiety. The specific arrangement allows for potential interactions with biological targets.
The compound's empirical formula is represented as , indicating the presence of seven carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms. Its structural representation can be visualized through various chemical drawing software.
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine can undergo several types of chemical reactions:
These reactions highlight its versatility as a reagent in synthetic organic chemistry.
The mechanism of action for N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine involves interactions with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzymes associated with inflammatory pathways or cancer progression, leading to potential therapeutic effects. The specific pathways affected depend on the target proteins involved and the structural characteristics of the compound.
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine is typically a colorless to pale yellow liquid or solid, depending on its purity and form. It has a characteristic odor associated with amines.
The compound exhibits basic properties due to the presence of the amine functional group, allowing it to form salts with acids. It is soluble in polar organic solvents but may have limited solubility in nonpolar solvents.
Relevant data includes:
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine has several applications across various scientific fields:
Pyrazolylmethyl ethanamine derivatives represent a specialized class of nitrogen-containing heterocyclic compounds characterized by a pyrazole core linked to an ethylamine chain through a methylene bridge. These structurally versatile molecules serve as critical building blocks in pharmaceutical chemistry and materials science due to their unique electronic properties and molecular recognition capabilities. The compound N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine exemplifies this family, featuring a methylated pyrazole ring at N1 and a secondary amine side chain. Its structural simplicity belies significant synthetic utility, as the secondary amine permits further functionalization through alkylation or acylation reactions, while the pyrazole ring offers sites for electrophilic substitution. This dual reactivity profile enables the construction of diverse molecular architectures for targeted applications [1] [6].
The pyrazole ring system constitutes a privileged scaffold in drug design due to its:
Table 1: Clinically Approved Drugs Featuring Pyrazole Scaffolds
Drug Name | Therapeutic Category | Molecular Target | Key Pyrazole Substitution Pattern |
---|---|---|---|
Celecoxib | Anti-inflammatory | COX-2 | 1,5-Diarylpyrazole |
Rimonabant | Anti-obesity (withdrawn) | Cannabinoid CB1 receptor | 1,3,5-Trisubstituted pyrazole |
Crizotinib | Anticancer | ALK/ROS1 kinase | 2-Amino-3-(pyrazol-1-yl)pyridine |
Difenamizole | Analgesic | Unknown | 3,5-Dimethyl-1-phenylpyrazole |
Fezolamide | Antidepressant | MAO-A | 4-(Aminomethyl)-1-phenylpyrazole |
The integration of an ethylamine chain at the C4 position of the pyrazole ring confers distinct advantages:
CN1N=CC(CNCC)=C1
), the ethylamine side chain adopts rotameric states that can stabilize ligand-receptor complexes through salt bridge or hydrogen-bonding interactions [1] [9]. Table 2: Structural and Electronic Properties of Pyrazolylmethyl Ethanamine Derivatives
Compound | Molecular Formula | Key Structural Features | logPa | H-Bond Acceptors |
---|---|---|---|---|
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine | C7H13N3 | Secondary amine, N1-methylation | 0.15 (predicted) | 3 |
(1H-Pyrazol-4-yl)methanamine hydrochloride | C4H8ClN3 | Primary amine salt, unprotected N1H | -1.82 (measured) | 3 |
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine | C8H15N3 | Sterically hindered amine, 1,3,5-trimethylpyrazole | 1.02 (predicted) | 3 |
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide | C11H12N4O | Amide derivative, pyridine-pyrazole hybrid | -0.29 (measured) | 4 |
a logP values indicate lipophilicity trends; measured values preferred over predicted where available.
The synthetic methodologies for pyrazolylmethyl amines have evolved significantly:
Table 3: Evolution of Key Synthetic Methods for Pyrazolylmethyl Amines
Synthetic Method | Period | Key Advance | Yield Range | Regioselectivity |
---|---|---|---|---|
Knorr Condensation (1,3-diketones + hydrazines) | 1883–Present | Foundation of pyrazole chemistry | 40–75% | Low (1:1 isomer mixtures) |
Acetylenic Ketone Cyclization | 1980–Present | Access to 3-trifluoromethylpyrazoles | 60–70% | Moderate (3:2 ratios) |
Gosselin’s Acidic Solvent Method | 2005–Present | High regioselectivity via solvent control | 74–89% | Excellent (>98:2) |
Chalcone-Ionic Liquid Catalysis (Rao) | 2010–Present | One-pot pyrazole synthesis with recyclable catalyst | ~82% | High (single isomer) |
The trajectory of pyrazolylmethyl ethanamine research illustrates a shift from fortuitous discovery to rational design, driven by advances in regiocontrolled synthesis and computational modeling. Future directions include photocatalytic C–H amination for direct functionalization and flow chemistry for continuous manufacturing [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7